

structural analysis of 4-amino-3-hydroxy-N-phenylbutanamide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	BUTANAMIDE,4-AMINO-3-HYDROXY-N-PHENYL-
CAS No.:	60032-67-9
Cat. No.:	B1201103

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An In-depth Technical Guide to the Structural Analysis of 4-amino-3-hydroxy-N-phenylbutanamide

Abstract

The structural elucidation of novel small molecules is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, technically-focused framework for the structural analysis of 4-amino-3-hydroxy-N-phenylbutanamide, a compound with multiple stereocenters and functional groups characteristic of biologically active molecules. As this specific molecule is not extensively described in current literature, this document serves as a practical playbook for researchers, outlining a multi-technique approach to unambiguously determine its chemical structure. We will delve into the strategic application of mass spectrometry, multi-dimensional NMR spectroscopy, vibrational spectroscopy, and X-ray crystallography. Each section is designed to not only present protocols but to instill a deep understanding of the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.

Introduction: The Challenge of a Novel Molecule

The compound 4-amino-3-hydroxy-N-phenylbutanamide presents a classic challenge in structural organic chemistry. Its name implies a butanamide backbone with an N-phenyl substituent, a hydroxyl group at the C3 position, and an amino group at the C4 position. This structure, rich in functionality and stereochemical possibilities, necessitates a systematic and orthogonal analytical approach for unambiguous characterization. The presence of two chiral centers (C3 and C4) means the compound can exist as up to four stereoisomers (two pairs of enantiomers), making stereochemical determination a critical aspect of the analysis.

This guide is structured to mirror the logical progression of a structural elucidation campaign, from initial confirmation of molecular weight and formula to the detailed mapping of atomic connectivity and, finally, the determination of its three-dimensional arrangement.

Foundational Analysis: Purity, Molecular Weight, and Formula

Before embarking on detailed structural analysis, it is imperative to establish the purity and elemental composition of the sample. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment, while High-Resolution Mass Spectrometry (HRMS) provides the exact mass needed to determine the molecular formula.^[1]

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

The purity of the synthesized 4-amino-3-hydroxy-N-phenylbutanamide is a prerequisite for accurate spectroscopic analysis.^[2] Reversed-Phase HPLC (RP-HPLC) is the method of choice for a molecule of this polarity.

Experimental Protocol: RP-HPLC Purity Assessment

- System: An HPLC system equipped with a UV detector.
- Column: C18 (Octadecyl Silane), 5 μm , 250 x 4.6 mm.

- Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to ensure protonation of the amine and improve peak shape).
 - Rationale: A gradient is used to ensure elution of both the main compound and any potential impurities with a wider range of polarities. Formic acid suppresses the silanol interactions on the column and ensures the basic amine is in a single protonation state.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
 - Rationale: The N-phenyl group contains a strong chromophore that will absorb UV light, making it easily detectable.
- Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 acetonitrile/water mixture.
- Analysis: Inject 10 μ L and analyze the resulting chromatogram. Purity is determined by the area percentage of the main peak. A purity level of >95% is generally required for detailed structural analysis.[3]

Molecular Formula Determination via Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[4][5] For 4-amino-3-hydroxy-N-phenylbutanamide (hypothesized formula: $C_{10}H_{14}N_2O_2$), Electrospray Ionization (ESI) is the preferred ionization method due to the presence of polar, ionizable functional groups.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

- Instrument: An ESI-Time-of-Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.
- Ionization Mode: Positive ESI.
 - Rationale: The primary amine group is basic and will readily accept a proton to form a $[M+H]^+$ ion.

- Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol with 0.1% formic acid) to a concentration of approximately 10 µg/mL.
- Analysis: Infuse the sample directly into the mass spectrometer.
- Data Interpretation: The instrument will provide a high-resolution mass measurement of the $[M+H]^+$ ion. This value can be used to calculate the molecular formula.

Table 1: Hypothetical HRMS Data for 4-amino-3-hydroxy-N-phenylbutanamide

Parameter	Value
Hypothesized Formula	C ₁₀ H ₁₄ N ₂ O ₂
Exact Mass (M)	194.1055
$[M+H]^+$ Calculated	195.1128
$[M+H]^+$ Observed	195.1126
Mass Error (ppm)	-1.0

The low mass error provides strong confidence in the proposed molecular formula.

Unraveling Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.^[6] A combination of 1D (¹H, ¹³C) and 2D NMR experiments is required to assemble the molecular skeleton of 4-amino-3-hydroxy-N-phenylbutanamide.

Initial Assessment: ¹H and ¹³C NMR

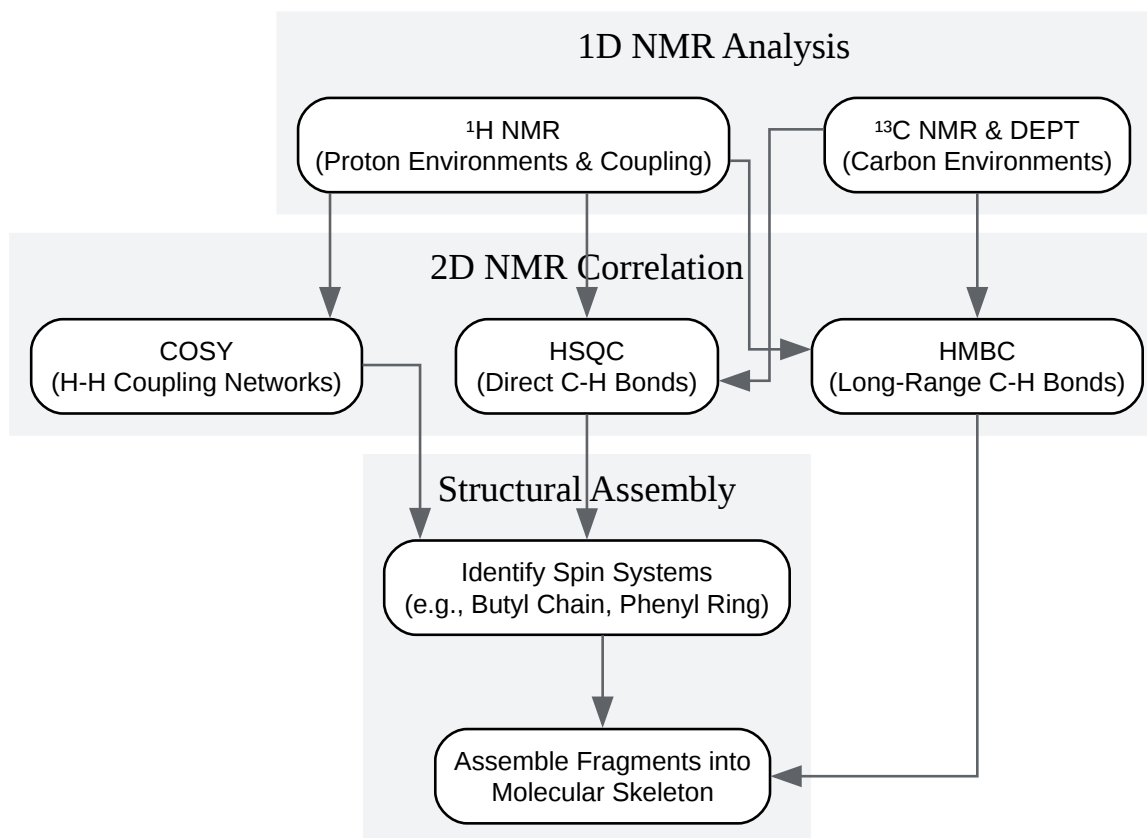
- ¹H NMR: Provides information about the number and type of hydrogen atoms, their chemical environment, and their connectivity through spin-spin coupling.^[7]
- ¹³C NMR: Shows the number of unique carbon environments in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to distinguish between CH₃, CH₂, CH, and quaternary carbons.^[7]

Mapping the Skeleton: 2D NMR Spectroscopy

A suite of 2D NMR experiments is used to piece together the structure.[8]

- COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
- HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems.

Workflow for NMR-Based Structure Elucidation



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Caption: A logical workflow for NMR-based structure elucidation.

Hypothetical NMR Data Interpretation

Let's assume we have obtained the following (simplified) NMR data for a single diastereomer of 4-amino-3-hydroxy-N-phenylbutanamide.

Table 2: Hypothetical ^1H and ^{13}C NMR Data

Position	$\delta^{13}\text{C}$ (ppm)	$\delta^1\text{H}$ (ppm)	Multiplicity	Integration	COSY Correlations	HMBC Correlations
1 (C=O)	172.5	-	-	-	-	H-2, H-Phenyl
2 (CH ₂)	42.1	2.5	dd	2H	H-3	C-1, C-3, C-4
3 (CH-OH)	70.3	4.1	m	1H	H-2, H-4	C-1, C-2, C-4
4 (CH-NH ₂)	55.8	3.5	m	1H	H-3	C-2, C-3
Phenyl-C1'	138.0	-	-	-	-	H-2', H-6'
Phenyl-C2',6'	120.5	7.5	d	2H	H-3', H-5'	C-1, C-4'
Phenyl-C3',5'	129.0	7.3	t	2H	H-2', H-4', H-6'	C-1', C-5'
Phenyl-C4'	124.0	7.1	t	1H	H-3', H-5'	C-2', C-6'

- Interpretation:
 - The HMBC correlation from the phenyl protons (H-2', H-6') to the carbonyl carbon (C-1) confirms the N-phenyl amide linkage.

- The COSY correlations trace the H-2 → H-3 → H-4 pathway, establishing the butanamide backbone.
- The HSQC experiment would confirm the direct attachment of each proton to its respective carbon.

Determining Relative Stereochemistry

With the connectivity established, the next challenge is to determine the relative stereochemistry (syn or anti) of the hydroxyl and amino groups. This can be addressed using Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY) and analysis of $^3J_{HH}$ coupling constants.

- NOESY/ROESY: These experiments detect protons that are close in space. A strong NOE between H-3 and H-4 would suggest a syn relationship.
- $^3J_{HH}$ Coupling Constants: The magnitude of the coupling constant between H-3 and H-4 can be indicative of their dihedral angle, which is related to the stereochemistry.

Functional Group Confirmation: FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.^{[9][10]} It serves as an excellent complementary technique to confirm the structure deduced from NMR and MS.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Instrument: An FTIR spectrometer equipped with an ATR accessory.
- Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
- Analysis: The spectrum is recorded from 4000 to 400 cm^{-1} .

Table 3: Expected FTIR Absorption Bands for 4-amino-3-hydroxy-N-phenylbutanamide

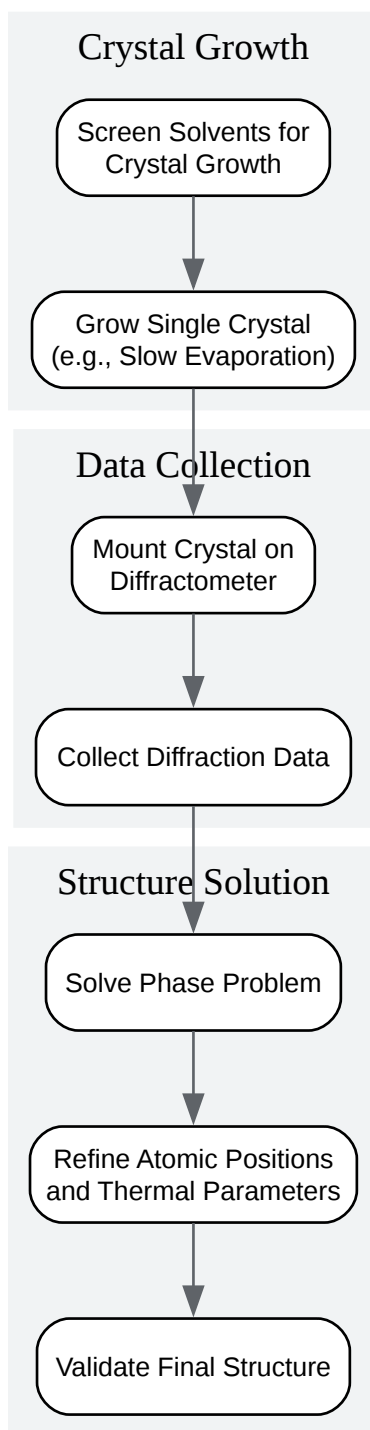
Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400-3200 (broad)	O-H stretch, N-H stretch	Hydroxyl, Amine, Amide
3050-3010	C-H stretch (sp ²)	Aromatic C-H
2960-2850	C-H stretch (sp ³)	Aliphatic C-H
~1660 (strong)	C=O stretch	Amide I band
~1540	N-H bend	Amide II band
1600, 1480	C=C stretch	Aromatic Ring
~1100	C-O stretch	Secondary Alcohol

The presence of these characteristic bands provides strong evidence for the key functional groups in the molecule.

The Gold Standard: Single-Crystal X-ray Crystallography

When an unambiguous 3D structure, including absolute stereochemistry, is required, single-crystal X-ray crystallography is the definitive method.^{[11][12]} This technique requires a high-quality single crystal of the compound.

Experimental Workflow for X-ray Crystallography



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Caption: The workflow for single-crystal X-ray crystallography.

A successful crystallographic analysis provides precise bond lengths, bond angles, and torsional angles, and definitively establishes both the relative and absolute stereochemistry of the molecule.

Conclusion: A Multi-faceted Approach to Structural Certainty

The structural analysis of a novel compound like 4-amino-3-hydroxy-N-phenylbutanamide is a process of assembling evidence from multiple, orthogonal analytical techniques. No single method can provide all the answers, but when used in a logical sequence, they build a complete and validated picture of the molecule. The workflow begins with establishing purity and molecular formula (HPLC, HRMS), proceeds to map the atomic connectivity and relative stereochemistry (multi-dimensional NMR), is confirmed by the presence of key functional groups (FTIR), and can be ultimately and unambiguously determined in three dimensions by X-ray crystallography. This rigorous, evidence-based approach is fundamental to advancing research in chemistry and drug development.

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- To cite this document: BenchChem. [structural analysis of 4-amino-3-hydroxy-N-phenylbutanamide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1201103/docs#structural-analysis-of-4-amino-3-hydroxy-n-phenylbutanamide\]](https://www.benchchem.com/product/b1201103/docs#structural-analysis-of-4-amino-3-hydroxy-n-phenylbutanamide)

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